N-butyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-14-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJXSRGWRHFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Butyl N Phenylbenzamide and Its Analogues
Classical Amide Coupling Reactions for N-phenylbenzamide Formation
The foundational step in many syntheses of N-butyl-N-phenylbenzamide is the formation of the N-phenylbenzamide scaffold. This is typically achieved through well-established amide coupling reactions.
A fundamental and widely practiced method for forming the amide bond in N-phenylbenzamide involves the direct condensation of a benzoic acid derivative with aniline (B41778). vaia.comresearchgate.net This reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), which convert the benzoic acid into a more reactive acid chloride intermediate. researchgate.net The subsequent reaction with aniline, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated hydrochloric acid, yields N-phenylbenzamide. orgsyn.org
Titanium tetrachloride (TiCl₄) has also been employed to mediate the direct condensation of benzoic acid and aniline. nih.govd-nb.info In one instance, reacting benzoic acid with aniline in the presence of a stoichiometric amount of TiCl₄ in pyridine at 85°C resulted in a 98% yield of N-phenylbenzamide. nih.govd-nb.info The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as N,N-dimethylaminopyridine (DMAP) is another effective strategy. researchgate.net
Table 1: Representative Conditions for Condensation Reactions
| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid, Aniline | TiCl₄, Pyridine | Pyridine | 85°C | 98% | nih.govd-nb.info |
| Benzoic Acid, Aniline | DCC, DMAP | Dichloromethane (B109758) | Room Temp. | - | researchgate.net |
| 4-Methylbenzoic Acid, Aniline | Thionyl Chloride, Pyridine | Dichloromethane/Toluene | 60-80°C | High |
The reaction between a benzoyl chloride and an amine is a classic and efficient method for forming the amide bond, proceeding via nucleophilic acyl substitution. unair.ac.idunej.ac.idnumberanalytics.com This approach is frequently used for synthesizing a wide array of N-phenylbenzamide derivatives. nih.govacs.org The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to act as an acid scavenger. orgsyn.orgunair.ac.id Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane are commonly used. unair.ac.id For example, substituted benzoyl chlorides have been successfully reacted with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70°C to produce N-phenylbenzamides in excellent yields. unair.ac.idunej.ac.idresearchgate.net
Table 2: Examples of Nucleophilic Substitution for N-phenylbenzamide Synthesis
| Benzoyl Chloride Derivative | Amine/Nitrogen Source | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Benzoyl Chlorides | 1,3-Diphenylthiourea | Triethylamine | THF | Excellent | unair.ac.idunej.ac.id |
| 2-Iodobenzoyl Chloride | Aniline | Triethylamine | Dichloromethane | 89% | orgsyn.org |
| 4-Nitrobenzoyl Chlorides | 4-Nitroanilines | DIPEA | Toluene | 65-96% | nih.govacs.org |
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for amide bond formation. These methods offer alternative pathways, often with high efficiency and functional group tolerance. One such approach is the palladium-catalyzed aminocarbonylation of arylsilanes with amines, enabled by copper(II) fluoride, which has been used to synthesize various N-phenylbenzamide derivatives with good yields. nsf.gov Another strategy involves palladium-mediated extrusion of CO₂ from aromatic carboxylic acids followed by insertion of isocyanates. researchgate.netresearchgate.netacs.org Mechanistic studies have been crucial in developing a catalytic protocol for this transformation, leading to good to high yields of benzamides. acs.org The regioselectivity of palladium-catalyzed C-H activation on N-phenylbenzamide can be influenced by the reaction conditions, with different positions on the aromatic rings being functionalized depending on whether the conditions are acidic or basic. nih.gov
Advanced Synthetic Routes Incorporating N-butyl Substitution
The introduction of the N-butyl group onto the N-phenylbenzamide core can be achieved through several advanced synthetic methodologies. These methods often provide more direct and efficient routes to the final this compound product.
Reductive N-alkylation is a powerful method for introducing alkyl groups onto an amide nitrogen. This can be achieved in a one-pot reaction using an aldehyde as the alkylating agent and a suitable reducing agent. For instance, primary amides can be selectively mono-N-alkylated using aromatic and aliphatic aldehydes with trifluoroacetic acid and triethylsilane. epa.gov Another approach involves the electroreductive N-alkylation of amides in the presence of alkyl halides. oup.com More recently, a copper(II) bromide-catalyzed reductive N-alkylation of amides using carbonyl compounds and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the reducing agent has been reported to proceed under mild conditions with excellent yields. researchgate.net Zirconium-catalyzed reductive sulfonamidation of amides has also been developed, allowing for site-selective N-alkylation. acs.org The Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of an acid, is another established method for synthesizing N-substituted amides, including N-tert-butyl amides. researchgate.net
Copper-catalyzed reactions have emerged as a versatile tool for the synthesis of tertiary amides. rsc.org These methods often involve the direct amidation of C-H bonds. For example, copper-catalyzed aerobic oxidative amidation of tertiary amines provides a general and efficient route to tertiary amides. rsc.orgbeilstein-journals.org The amidation of unactivated alkanes, including the functionalization of primary C-H bonds, has been achieved using simple copper catalysts and a peroxide oxidant. acs.orgnih.gov This allows for the direct coupling of amides with hydrocarbons to form N-alkyl amide products. nih.gov Furthermore, copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-arylbenzamides has been developed for the synthesis of N-aryl-isoindolinones, demonstrating the utility of copper catalysis in forming C-N bonds involving alkyl groups. acs.orgorganic-chemistry.orgnih.govresearchgate.net The synthesis of N-aryl amides can also be achieved through ligand-free copper-catalyzed ipso-amidation of arylboronic acids with nitriles. sci-hub.se
Novel Reagents and Conditions in this compound Synthesis
Innovation in reagent and reaction conditions is paramount for developing more efficient and sustainable synthetic protocols.
A novel and efficient route for the synthesis of N-phenylbenzamides involves the use of 1,3-diphenylthiourea as a key reagent. unair.ac.idresearchgate.netunej.ac.idunej.ac.id This method provides a direct conversion by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea. unair.ac.idresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 70 °C). unair.ac.idresearchgate.net
This synthetic strategy is notable for producing high yields of pure N-phenylbenzamide as the sole isolated product. unair.ac.idresearchgate.net The proposed mechanism is believed to proceed through an imino alcohol-amide tautomerism, involving a rearrangement intermediate. unair.ac.idresearchgate.net The use of the inexpensive and readily available 1,3-diphenylthiourea makes this a practical and attractive alternative to other synthetic routes. unair.ac.idresearchgate.net Studies have also explored the use of thiophile promoters, such as mercury(II) acetate, to facilitate the conversion of 1,3-disubstituted thioureas into reactive carbodiimide (B86325) intermediates, which can then react further. nih.govscispace.com
Table 2: Synthesis of N-phenylbenzamides using 1,3-Diphenylthiourea
| Reactants | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Substituted Benzoyl Chlorides, 1,3-Diphenylthiourea | Triethylamine | THF | 70 °C | Excellent and pure yield of N-phenylbenzamides. | unair.ac.idresearchgate.net |
The chemical industry is increasingly focused on replacing hazardous organic solvents with greener alternatives to minimize environmental impact. rsc.org Traditional amide synthesis often relies on dipolar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with health and environmental concerns. rsc.org
Water is a highly desirable green solvent for chemical reactions. Recent developments have demonstrated successful amide bond formation in water, often facilitated by surfactants or continuous slurry flow technology to manage the low solubility of organic reactants. acs.org Another promising approach is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. rsc.org For instance, a mixture of choline (B1196258) chloride and lactic acid has been shown to effectively promote the allylic alkylation of various nucleophiles, including amides, with allylic alcohols at room temperature, avoiding the need for metal catalysts and harsh conditions. rsc.org
Solvent-free reaction conditions represent another significant advancement in green chemistry. rsc.org Microwave-assisted synthesis under solvent-free, phase-transfer catalytic (PTC) conditions has been successfully applied to the N-alkylation of amides and lactams. mdpi.com This method is rapid and avoids the need for dry solvents. mdpi.com Similarly, transition-metal-free amidation of unactivated esters with amines has been achieved under solvent-free conditions at room temperature, offering an environmentally friendly workup procedure that often circumvents the need for chromatography. rsc.org
Table 3: Green Solvent Alternatives for Amide Synthesis
| Solvent System | Method/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Water | Continuous slurry flow technology, Surfactants (e.g., HPMC) | Environmentally benign, minimal waste. | acs.org |
| Deep Eutectic Solvents (DES) | Choline chloride/lactic acid | Metal-free, mild room temperature conditions. | rsc.org |
| Solvent-free | Microwave irradiation, Phase-Transfer Catalyst (PTC) | Rapid reactions, no bulk solvent required. | mdpi.com |
| Solvent-free | NaOtBu-mediated | Transition-metal-free, room temperature, simplified workup. | rsc.org |
Purification and Isolation Techniques for this compound Synthesis Products
The final stage of any synthesis is the purification and isolation of the target compound in high purity. For tertiary amides like this compound, a variety of techniques can be employed, depending on the nature of the product and the impurities present.
Recrystallization is a common and effective method for purifying solid compounds. tandfonline.com The choice of solvent is critical; a suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at all temperatures. For N-substituted amides, solvent mixtures such as dichloromethane and petroleum ether are often used. tandfonline.com
Chromatography is a versatile and widely used purification technique.
Flash Chromatography on silica (B1680970) gel is a standard method. However, the basic nature of some amines and amides can lead to poor separation on acidic silica. In such cases, using an amine-modified stationary phase or adding a competing amine like triethylamine to the mobile phase can significantly improve the purification of basic compounds. biotage.com
Reversed-Phase High-Pressure Liquid Chromatography (RPLC) is effective for separating compounds based on hydrophobicity and is often used to purify fractions obtained from other methods. nih.gov
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. It has been successfully used for the preparative isolation of amides from complex mixtures. nih.gov
Ion-Exchange Chromatography can be a powerful tool for separating compounds with ionizable functional groups. For instance, a strong cation exchange (SCX) medium can be used to capture amine-containing products from a reaction mixture, allowing impurities to be washed away. biotage.com
In some cases, a combination of these techniques is necessary to achieve the desired purity. For example, a crude product might first be subjected to an extraction and wash, followed by flash chromatography, and finally recrystallization to obtain an analytically pure sample. tandfonline.comorgsyn.org
Table 4: Common Purification Techniques for Amide Products
| Technique | Principle | Typical Application/Variant | Reference |
|---|---|---|---|
| Recrystallization | Differential solubility | Purifying solid N-substituted amides using solvent mixtures (e.g., DCM/pet ether). | tandfonline.com |
| Flash Chromatography | Adsorption on a solid phase | Normal-phase on silica; amine-functionalized silica for basic compounds. | biotage.com |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity | Further purification of fractions from other chromatography methods. | nih.gov |
| Counter-Current Chromatography | Liquid-liquid partitioning | Isolation of amides from complex natural product extracts. | nih.gov |
| Ion-Exchange Chromatography | Separation based on charge | Using SCX media to capture and purify amine-containing products. | biotage.com |
Mechanistic Investigations of Reactions Involving N Butyl N Phenylbenzamide
Elucidation of Reaction Pathways and Intermediate Species
Understanding the formation of N-phenylbenzamides requires an examination of the transient species and equilibrium processes that govern the reaction course. Tautomerism and molecular rearrangements are fundamental to these pathways.
The synthesis of N-phenylbenzamides can proceed through a mechanism involving imino alcohol-amide tautomerism. unair.ac.idunej.ac.id This process describes the equilibrium between the amide form and its imino alcohol tautomer. In the context of benzamide (B126) synthesis from precursors like substituted benzoyl chlorides and 1,3-diphenylthiourea, the proposed mechanism suggests that the reaction pathway involves this tautomeric equilibrium. unair.ac.id The amide structure is generally more stable, but the transient formation of the imino alcohol is a key step in the mechanistic pathway leading to the final product. unair.ac.idunej.ac.id
Molecular rearrangements are crucial in synthesizing the N-phenylbenzamide scaffold from various starting materials. One of the classic methods for amide synthesis is the Beckmann rearrangement, which converts ketoximes into amides. magtech.com.cn This reaction can be catalyzed by various reagents, including triphenylphosphine/N-bromosuccinimide (NBS), under mild conditions to produce amides in high yields. magtech.com.cn
In other synthetic routes, such as the reaction of benzoyl chlorides with 1,3-diphenylthiourea, the proposed mechanism not only involves tautomerism but also suggests the participation of a rearrangement intermediate to form the final N-phenylbenzamide product. unair.ac.id
Studies on C-N Bond Activation and Cleavage in N-phenylbenzamides
The activation and cleavage of the carbon-nitrogen (C-N) bond in amides represent a significant challenge in synthetic chemistry due to the bond's inherent stability, which arises from resonance. acs.org For N-phenyl substituted amides, two distinct C-N bonds exist: the acyl C(O)-N bond and the aryl C(phenyl)-N bond. The selective cleavage of the C(phenyl)-N bond is particularly difficult because the conjugation of the nitrogen lone pair with the aryl ring (nN → πaryl) is stronger than with the carbonyl group (nN → πC=O). This results in a higher bond dissociation energy for the C(phenyl)-N bond (approximately 104 kcal/mol) compared to the C(O)-N bond (approximately 95 kcal/mol). rsc.org
Despite these challenges, several transition-metal-catalyzed methods have been developed to achieve this transformation. These strategies often involve the use of nickel, rhodium, and iron catalysts. rsc.orgrsc.org For instance, an electrochemical method utilizing an Fe(III) catalyst has been developed for the transformation of secondary N-phenyl substituted amides into primary amides. rsc.org This process involves regioselective aryl C-H oxygenation, which facilitates the selective cleavage of the C(phenyl)-N bond. rsc.org Nickel catalysis, often in conjunction with N-heterocyclic carbene (NHC) ligands like SIPr, has been shown to effectively catalyze the conversion of N-Methyl-N-phenylbenzamide to the corresponding methyl benzoate (B1203000) in the presence of methanol. rsc.org
| Catalyst System | Substrate Type | Transformation | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Fe(III) / Electrochemical | Secondary N-phenyl amides | Dephenylation to Primary Amides | Regioselective aryl C–H oxygenation promotes C(phenyl)–N cleavage. | rsc.org |
| Ni(cod)₂ / SIPr | N-Methyl-N-phenylbenzamide | Conversion to Esters | Nickel-catalyzed transformation of inert amides. | rsc.org |
| [Rh(OH)(cod)]₂ | N-cyano-N-phenyl-p-toluenesulfonamide | Cyanation of Organoboronic Acids | Cleavage of N-CN bond and transfer of the CN moiety. | rsc.org |
| RuH₂(CO)(PPh₃)₃ | Aminoacetophenones | Cross-coupling with Organoboranes | Direct activation of neutral C(sp²)–N bond assisted by a directing group. | rsc.org |
Mechanistic Role of Catalysts and Reagents in Directed Functionalization
Catalysts and reagents play a pivotal role in controlling the regioselectivity and efficiency of reactions involving the N-phenylbenzamide core.
A significant advancement in the functionalization of benzamides is the chromium-catalyzed, para-selective alkylation to form arylated quaternary carbon centers. researchgate.netnih.gov This reaction utilizes tertiary alkylmagnesium bromides and proceeds at room temperature. researchgate.netnih.gov The methodology is highly selective, introducing a bulky tertiary alkyl group specifically at the para-position without isomerization or competing ortho-alkylation. nih.govdntb.gov.ua
The mechanism requires the deprotonation of the amide's N-H group by the Grignard reagent to form a benzimidate species. nih.gov Both chromium and an additive, trimethylsilyl (B98337) bromide (TMSBr), are essential for the subsequent para-C–H bond functionalization. nih.gov The reaction is believed to proceed through a radical-type nucleophilic substitution involving an imino-coordination benzimidate intermediate. nih.govnih.govdntb.gov.ua The process is initiated by the in-situ formation of low-valent chromium species from the reaction of CrCl₃ with the Grignard reagent. dntb.gov.ua
| Substrate | Alkylating Agent | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-phenylbenzamide | t-BuMgBr | CrCl₃, TMSBr | THF, rt, 24 h | 4-(tert-Butyl)-N-phenylbenzamide | 73% | researchgate.net |
| Benzamide | Tertiary alkylmagnesium bromide | CrCl₃, TMSBr | THF, rt, 24 h | para-alkylated benzamide | Not specified | researchgate.net |
The synthesis of N-phenylbenzamide via palladium-mediated extrusion-insertion (ExIn) reactions has been explored through gas-phase studies using multistage mass spectrometry and density functional theory (DFT) calculations. publish.csiro.aupublish.csiro.auresearchgate.net These investigations examined the reactions of palladium complexes like [(phen)nPd(O₂SC₆H₅)]⁺ (where phen is 1,10-phenanthroline). publish.csiro.aupublish.csiro.au
Under collision-induced dissociation (CID), desulfination of the palladium sulfinate cation generates the key organopalladium intermediate, [(phen)Pd(C₆H₅)]⁺. publish.csiro.aupublish.csiro.auresearchgate.net This intermediate subsequently reacts with phenyl isocyanate through an insertion step to yield [(phen)Pd(NPhC(O)C₆H₅)]⁺, which is a coordinated amidate anion. publish.csiro.aupublish.csiro.auresearchgate.net
Despite the viability of this pathway in the gas phase, attempts to translate it to a solution-phase synthesis have been unsuccessful. publish.csiro.aupublish.csiro.auresearchgate.net Heating a mixture of benzenesulfinic acid, phenyl isocyanate, and a palladium source did not yield N-phenylbenzamide. publish.csiro.aupublish.csiro.au Instead, biphenyl (B1667301) was formed as the major product. publish.csiro.aupublish.csiro.au DFT calculations revealed that in solution, the energy barrier for the desired insertion reaction is higher than that for competing reactions, namely the desulfination of a second phenyl sulfinate followed by reductive elimination to form biphenyl. publish.csiro.auresearchgate.net
| Phase | Key Intermediate | Reaction | Observation/Product | Reference |
|---|---|---|---|---|
| Gas Phase (MSⁿ) | [(phen)Pd(C₆H₅)]⁺ | Insertion of Phenyl Isocyanate | Forms coordinated amidate anion [(phen)Pd(NPhC(O)C₆H₅)]⁺. | publish.csiro.aupublish.csiro.auresearchgate.net |
| Solution Phase | - | Heating of reactants | No N-phenylbenzamide formed; Biphenyl isolated in 46% yield. | publish.csiro.aupublish.csiro.auresearchgate.net |
Deprotonation and Benzimidate Intermediate Formation
The transformation of N-substituted benzamides, such as N-butyl-N-phenylbenzamide, often proceeds through a critical initial step involving deprotonation. This process typically occurs at the nitrogen atom, as the amide proton (when present) is the most acidic site. However, in a tertiary amide like this compound, which lacks an N-H proton, deprotonation occurs at other sites, often facilitated by strong bases.
In related secondary amides, deprotonation of the N-H group by a Grignard reagent is a required step to form a benzimidate intermediate, which is essential for subsequent reactions like chromium-catalyzed para-alkylation. researchgate.net For instance, the reaction of N,N'-dimethylbenzamide, which lacks an N-H proton, does not yield the para-alkylated product, confirming the necessity of this deprotonation step to form the reactive benzimidate species. researchgate.net This intermediate, a magnesium benzimidate, is crucial for the subsequent C-H bond transformation at the para-position of the phenyl ring. researchgate.net
The formation of the benzimidate intermediate enhances the reactivity of the aromatic ring. The imino group of the intermediate can ligate with a metal catalyst, which may increase the electron-poor character of the aromatic ring at the para position, making it more susceptible to functionalization. researchgate.net
While direct studies on this compound are limited, insights can be drawn from similar structures. For example, N-butylbenzamide can be deprotonated by n-butyllithium (n-BuLi) to generate a benzyl (B1604629) anion, which can then undergo rearrangement. Similarly, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate the deprotonation of N,N-dialkyl benzamides, creating nucleophilic sites for further reactions. smolecule.com
Table 1: Conditions for Deprotonation and Intermediate Formation in Benzamide Derivatives
| Benzamide Derivative | Reagent/Conditions | Intermediate Formed | Subsequent Reaction | Source |
| N-phenylbenzamide | Grignard Reagent | Benzimidate Species | para-Alkylation | researchgate.net |
| N-butylbenzamide | n-BuLi, THF, RT | Benzyl anion | Wittig Rearrangement | |
| N,N-dialkyl benzamides | LDA, -78°C | Lithiated species | Acylation | smolecule.com |
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetics and thermodynamics of reactions involving N-substituted benzamides are critical to understanding their reactivity and optimizing reaction conditions.
Kinetic Studies:
Kinetic investigations of related benzamide reactions reveal important details about the reaction mechanism. In the chromium-catalyzed para-alkylation of N-phenylbenzamide derivatives with tertiary alkylmagnesium bromides, the reaction shows a first-order dependence on the concentration of the chromium catalyst. researchgate.net This suggests that the concentration of the catalyst is the rate-determining factor and points towards a unimolecular event as the turnover-limiting step. researchgate.net The same study also indicated a slight first-order dependence on the concentration of the benzamide itself. researchgate.net
A small kinetic isotope effect (KIE) of approximately 1.4 was observed in the chromium-catalyzed para-alkylation, which suggests that the C-H bond cleavage at the para-position is involved in the rate-determining step, but is not the sole contributor to the rate. researchgate.net
Thermodynamic Considerations:
Thermodynamic calculations for reactions of related secondary amides provide insight into the favorability of different reaction pathways. For example, in the context of radical-anionic C-H amination, calculations of Gibbs free energy changes (ΔG) show that the deprotonation of secondary amides is a thermodynamically favorable process. rsc.org
Computational studies on the rearrangement of related thiocarbamates, which can be compared to amide systems, show the relative thermodynamic stability of intermediates and products. The formation of an imidate product is significantly more endothermic (by 14 kcal/mol) than the formation of the corresponding amide in an N-neophyl rearrangement pathway. acs.org This type of analysis helps predict the most likely reaction pathways by comparing the thermodynamic stability of potential products and intermediates. acs.org
Table 2: Kinetic and Thermodynamic Data for Related Benzamide Transformations
| Parameter | Reaction | Value | Significance | Source |
| Kinetic Data | ||||
| Reaction Order | Cr-catalyzed para-alkylation | First-order in [CrCl₃] | Catalyst concentration is rate-determining. researchgate.net | researchgate.net |
| Reaction Order | Cr-catalyzed para-alkylation | Slight first-order in [benzamide] | Benzamide concentration has a minor effect on the rate. researchgate.net | researchgate.net |
| Kinetic Isotope Effect (KIE) | Cr-catalyzed para-alkylation | ≈ 1.4 | C-H bond breaking is part of the rate-limiting step. researchgate.net | researchgate.net |
| Thermodynamic Data | ||||
| Gibbs Free Energy (ΔG) | Oxidation of radical anion via TEMPO | -16.2 kcal/mol | Indicates a thermodynamically favorable oxidation step. rsc.org | rsc.org |
| Activation Barrier Difference | H-abstraction (Secondary vs. Primary Amides) | ~1.2 kcal/mol higher for secondary | Explains lower reactivity of secondary amides in some reactions. rsc.org | rsc.org |
| Endothermicity Difference | Imidate vs. Amide Formation (N-neophyl rearrangement) | Imidate is 14 kcal/mol more endothermic | Amide formation is the more thermodynamically favored pathway. acs.org | acs.org |
Advanced Spectroscopic and Structural Characterization of N Butyl N Phenylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of N-butyl-N-phenylbenzamide.
The ¹H NMR spectrum of this compound, recorded in chloroform-d (B32938) (CDCl₃) at 400 MHz, provides a detailed map of the proton environments within the molecule. The spectrum displays a complex multiplet between δ 7.29-7.10 ppm, which integrates to eight protons, corresponding to the aromatic protons of the benzoyl and phenyl rings. rsc.org A doublet at δ 7.02 ppm is assigned to the remaining two aromatic protons. rsc.org
The protons of the N-butyl group are clearly resolved. A multiplet appears in the range of δ 3.69-3.80 ppm, representing the two protons of the methylene (B1212753) group attached directly to the nitrogen atom (-N-CH₂-). rsc.org Further downfield, two additional multiplets are observed: one between δ 1.70-1.49 ppm and another from δ 1.43-1.31 ppm, corresponding to the two internal methylene groups of the butyl chain. rsc.org Finally, a triplet at δ 0.91 ppm, integrating to three protons, confirms the presence of the terminal methyl group (-CH₃). rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.29-7.10 | Multiplet (m) | 8H | Aromatic protons (C₆H₅-CO and C₆H₅-N) |
| 7.02 | Doublet (d) | 2H | Aromatic protons (C₆H₅-N) |
| 3.69-3.80 | Multiplet (m) | 2H | -N-CH₂ -CH₂-CH₂-CH₃ |
| 1.70-1.49 | Multiplet (m) | 2H | -N-CH₂-CH₂ -CH₂-CH₃ |
| 1.43-1.31 | Multiplet (m) | 2H | -N-CH₂-CH₂-CH₂ -CH₃ |
| 0.91 | Triplet (t) | 3H | -N-CH₂-CH₂-CH₂-CH₃ |
Source: Royal Society of Chemistry. rsc.org
The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, corroborates the structure of this compound by identifying all 17 unique carbon atoms. The carbonyl carbon of the amide group is characteristically found deshielded at δ 170.3 ppm. rsc.org The aromatic region of the spectrum shows a series of signals at δ 143.6, 136.5, 129.4, 129.1, 128.6, 127.9, 127.7, and 126.6 ppm, corresponding to the carbons of the two phenyl rings. rsc.org
The aliphatic carbons of the N-butyl chain are located in the upfield region. The carbon of the methylene group bonded to the nitrogen atom gives a signal at δ 50.3 ppm. rsc.org The other two methylene carbons appear at δ 29.8 and 20.2 ppm, while the terminal methyl carbon resonates at δ 13.9 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.3 | C=O (Amide carbonyl) |
| 143.6, 136.5, 129.4, 129.1, 128.6, 127.9, 127.7, 126.6 | Aromatic Carbons |
| 50.3 | -N-C H₂-CH₂-CH₂-CH₃ |
| 29.8 | -N-CH₂-C H₂-CH₂-CH₃ |
| 20.2 | -N-CH₂-CH₂-C H₂-CH₃ |
| 13.9 | -N-CH₂-CH₂-CH₂-C H₃ |
Source: Royal Society of Chemistry. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of this compound, confirming its elemental composition. The analysis yielded an [M+H]⁺ ion (protonated molecule) with a mass-to-charge ratio (m/z) of 254.1549. rsc.org This experimental value is in excellent agreement with the calculated theoretical mass of 254.1545 for the molecular formula C₁₇H₂₀NO. rsc.org This high degree of accuracy unequivocally confirms the compound's chemical formula.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 254.1545 | 254.1549 | C₁₇H₂₀NO |
Source: Royal Society of Chemistry. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
While specific experimental IR data for this compound is not detailed in the searched literature, the characteristic absorption bands can be predicted based on its functional groups. The most prominent feature in the IR spectrum would be a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1630 cm⁻¹. The spectrum would also exhibit multiple bands corresponding to C-H stretching vibrations; aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected in the 1400-1200 cm⁻¹ range. Aromatic C=C ring stretching absorptions would also be present in the 1600-1450 cm⁻¹ region.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
The determination of the three-dimensional structure of this compound in the solid state via single-crystal X-ray diffraction has not been reported in the searched scientific literature. If such data were available, it would provide invaluable information on bond lengths, bond angles, and the dihedral angles between the phenyl rings. Furthermore, it would reveal the molecular conformation adopted in the crystal lattice and describe the intermolecular interactions, such as van der Waals forces or C-H···π interactions, that govern the crystal packing arrangement. Studies on related N-phenylbenzamide derivatives show that weak forces often play a significant role in their structural assembly. researchgate.net
Other Advanced Analytical Techniques for Elucidating Molecular Features
For a more comprehensive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often utilized. As seen in studies of related N-phenylbenzamide derivatives, these methods can unambiguously assign specific proton and carbon signals and confirm the connectivity of the molecular framework. acs.org While these techniques are powerful, their specific application to this compound is not documented in the reviewed literature.
Computational and Theoretical Studies on N Butyl N Phenylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have proven to be indispensable tools for elucidating the intricate electronic structure and predicting the reactivity of N-phenylbenzamide derivatives, including N-butyl-N-phenylbenzamide. These computational methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Applications to N-phenylbenzamides
DFT calculations are also instrumental in the analysis of vibrational spectra. The computed infrared (IR) and Raman spectra for N-phenylbenzamide derivatives have shown excellent agreement with experimental data, enabling precise assignment of vibrational modes. This detailed spectral analysis serves to confirm the calculated molecular structure and provides insights into the strength and nature of the chemical bonds within the molecule.
Analysis of Frontier Molecular Orbitals and Charge Distribution
The reactivity and electronic behavior of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For N-phenylbenzamides, DFT calculations consistently show that the HOMO is predominantly localized on the N-phenyl portion of the molecule. This indicates that this region is electron-rich and thus the most likely site for electrophilic attack. In contrast, the LUMO is generally centered on the benzoyl group, identifying it as the electron-deficient region susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical stability and reactivity of the molecule. A smaller energy gap suggests that the molecule is more readily polarizable and more chemically reactive. Natural Bond Orbital (NBO) analysis further refines the understanding of charge distribution by revealing intramolecular interactions, such as the delocalization of the nitrogen lone pair electrons to the antibonding orbital of the adjacent carbonyl group (n → π* interaction), which contributes to the stability of the planar amide bond.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound. By simulating the motion of the molecule over time, MD can explore the various accessible conformations and the energetic barriers that separate them. These simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular forces influence the molecule's preferred shape. For this compound, MD simulations would focus on the rotational freedom around key single bonds, such as the N-C(phenyl), N-C(butyl), and the C-C bonds of the butyl chain. The results of such simulations would reveal the most populated and energetically favorable conformations, which is critical for understanding how the molecule might fit into the binding site of a biological target.
Computational Insights into Structure-Activity Relationships at the Molecular Level
Computational chemistry provides profound insights into the structure-activity relationships (SAR) that govern the biological effects of N-phenylbenzamide derivatives. By calculating a range of molecular descriptors, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the structural or physicochemical properties of the molecules and their observed biological activity.
Key descriptors often include electronic properties (such as HOMO and LUMO energies and dipole moments), steric parameters (like molecular volume and surface area), and topological indices. For a series of N-phenylbenzamide analogues, QSAR studies can pinpoint the molecular features that are either beneficial or detrimental to their activity. Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool that visualizes the charge distribution across the molecule's surface. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting how the molecule will interact with a biological receptor through electrostatic forces.
In Silico Modeling of Molecular Recognition Processes
In silico techniques, particularly molecular docking, are pivotal for modeling the recognition process between a small molecule like this compound and its biological target, which is typically a protein or an enzyme. Molecular docking simulations predict the preferred binding orientation and affinity of the ligand within the receptor's binding site.
For N-phenylbenzamide derivatives that have demonstrated biological efficacy, docking studies have successfully identified the key intermolecular interactions responsible for their binding. These interactions commonly include hydrogen bonds, hydrophobic contacts, and π-π stacking with the amino acid residues of the protein. In the case of this compound, docking simulations could elucidate how the flexible butyl group occupies a hydrophobic pocket within the binding site while the phenyl rings engage in aromatic interactions. These computational models provide a rational framework for understanding the molecule's biological activity and offer a powerful platform for the rational design of new, more potent analogues with improved binding characteristics.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of N-butyl Substitution on Benzamide (B126) Core Interactions
The lipophilic nature of the butyl group can enhance the hydrophobicity of the molecule. solubilityofthings.com This property can influence membrane permeability, a crucial factor for a compound's ability to reach intracellular targets. In studies comparing different N-substituents, the size of the group has been shown to be a key factor. For instance, in a series of 2-amidinophenylbenzamides developed as antiviral agents, introducing a larger N-isopropyl or N-phenyl group adversely affected potency, suggesting a spatial constraint within the target's binding site. acs.org This implies that the N-butyl group may offer a balance of size and lipophilicity, allowing for effective binding without significant steric hindrance in certain contexts.
Furthermore, SAR studies on carboxamides as toxicants against the mosquito Aedes aegypti showed a clear trend for the N-substituent on the benzamide core, where the N-butyl analogue was more or equally potent compared to the N-phenyl analogue. dtic.mil This highlights that the N-butyl substitution can be a favorable feature for enhancing specific biological activities.
Rational Design of N-phenylbenzamide Derivatives Based on SAR Trends
The rational design of N-phenylbenzamide derivatives leverages SAR data to optimize their activity. This involves strategic modifications to the phenyl rings and careful consideration of the resulting steric and electronic effects.
Substituents on the two phenyl rings of the N-phenylbenzamide scaffold play a pivotal role in modulating molecular activity. The nature and position of these groups can dramatically alter the compound's potency and selectivity.
Research on antischistosomal N-phenylbenzamide analogs found that electron-withdrawing groups at the meta and para positions of the left-hand side phenyl ring led to strong degenerative changes in the target organism. nih.gov The combination of optimal electron-withdrawing substituents on both phenyl rings resulted in the most potent compound in the series, highlighting a synergistic effect. nih.gov For example, a dichloro-substituted derivative was identified as a fast-acting schistosomicidal compound. nih.gov
The following table summarizes the structure-activity relationships for various N-phenylbenzamide derivatives against different targets.
| Compound Series | Target Organism/Cell Line | Phenyl Ring A Substituent (Benzamide side) | Phenyl Ring B Substituent (Aniline side) | Activity (EC₅₀/IC₅₀) | Reference |
| Antischistosomal | S. mansoni | 3,4-dichloro | 4-trifluoromethoxy | 0.08 µM | nih.gov |
| Antischistosomal | S. mansoni | 4-cyano | 4-trifluoromethoxy | 0.11 µM | nih.gov |
| Antischistosomal | S. mansoni | 4-fluoro | 4-trifluoromethoxy | 1.1 µM | nih.gov |
| Antiplasmodial | P. falciparum | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 4-(N-Boc-piperazinyl) | 0.27 µM | mdpi.com |
| Antiplasmodial | P. falciparum | 2-phenoxy-3-(trifluoromethyl) | 4-(N-Boc-piperazinyl) | 1.22 µM | mdpi.com |
| Anti-EV71 | EV71 Virus | 4-methoxy-3-amino | 4-bromo | 5.7 µM | mdpi.com |
| Anticancer | A549 (Lung Cancer) | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-methoxy | 7.5 µM | nih.gov |
| Anticancer | A549 (Lung Cancer) | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-chloro | >50 µM | nih.gov |
This table is interactive. Users can sort and filter the data based on the columns.
Molecular recognition is governed by a delicate balance of steric and electronic interactions between a ligand and its target. For N-phenylbenzamide derivatives, the three-dimensional conformation and distribution of charge are critical.
Steric effects are evident from the impact of substituent size. As mentioned, larger N-alkyl groups can introduce steric hindrance that diminishes activity. acs.org Similarly, the activity of 2-phenoxybenzamides is highly dependent on the size of substituents on the anilino portion of the molecule. mdpi.com
The electronic landscape of the molecule is equally important. The N-phenylbenzamide group features an amide linkage capable of forming crucial hydrogen bonds, such as the N-H···O bonds that link molecules in the crystal structure of N-butyl-4-chlorobenzamide. nih.gov However, the molecule may resist adopting the ideal conformation for strong hydrogen bonding. researchgate.net Consequently, weaker interactions, including C–H···π and π···π stacking, play a significant role in stabilizing the ligand-target complex. researchgate.net The electrostatic potential across the N-phenylbenzamide scaffold shows alternating negative and positive regions, which can drive these varied intermolecular interactions and contribute to molecular recognition. researchgate.net
Mechanistic Basis of Molecular Interactions and Selectivity
The biological effects of N-phenylbenzamides stem from their precise interactions with specific macromolecules. Research has identified several key mechanisms, including DNA binding and inhibition of enzymes and receptors.
A prominent mechanism of action for certain N-phenylbenzamide derivatives is their ability to bind to the minor groove of DNA. nih.govacs.org These compounds show a strong preference for AT-rich sequences, and the central N-phenylbenzamide core is fundamental to this observed sequence selectivity. researchgate.netd-nb.info
This interaction is particularly relevant for their activity against kinetoplastid parasites, as their mitochondrial kinetoplast DNA (kDNA) is a target rich in AT sequences. nih.govacs.org Studies have shown that N-phenylbenzamide-derived compounds can compete with and displace natural DNA-binding proteins, such as the High Mobility Group A (HMGA) AT-hook 1 domain, from their DNA binding sites. researchgate.netd-nb.info This disruption of essential DNA-protein interactions can lead to the death of the parasite. nih.gov Some derivatives, such as bis(2-aminoimidazolines) and bisarylimidamides, are potent minor groove binders, while other related series may also bind through intercalation. nih.gov
Beyond DNA, N-phenylbenzamide derivatives interact with a range of protein targets, including enzymes, receptors, and structural proteins. The specific nature of the derivative determines its target selectivity.
The table below outlines some of the known biochemical targets for this class of compounds.
| Target Class | Specific Target | Interacting Compound Type | Effect | Reference |
| Enzyme | ABL1 Tyrosine Kinase | Imidazole-based N-phenylbenzamides | Inhibition | nih.gov |
| Enzyme | Histone Deacetylases (HDAC2, HDAC8) | N-substituted benzamides | Inhibition (via H-bond and hydrophobic interactions) | researchgate.net |
| Receptor | Retinoic acid receptor RXR-alpha | 2-chloro-5-nitro-N-phenylbenzamide | Inhibition | drugbank.com |
| Receptor | Peroxisome proliferator-activated receptor gamma (PPAR-gamma) | 2-chloro-5-nitro-N-phenylbenzamide | Inhibition | drugbank.com |
| Viral Protein | Enterovirus Capsid | N-phenyl benzamides | Binding and stabilization of the virion | nih.gov |
This table is interactive. Users can sort and filter the data based on the columns.
For example, certain N-phenylbenzamide scaffolds act as kinase inhibitors by forming hydrogen bonds between the amide moiety and key amino acid residues (aspartate and glutamate) in the enzyme's active site. acs.org Other derivatives have been shown to inhibit histone deacetylases (HDACs), crucial enzymes in epigenetic regulation. researchgate.net Additionally, specific nitro-substituted N-phenylbenzamides can inhibit nuclear receptors like RXR-alpha and PPAR-gamma, while others function as antiviral agents by binding directly to the viral capsid, thereby preventing the virus from uncoating. drugbank.comnih.gov
Correlation of Molecular Features with Specific Biochemical Processes (e.g., inhibition of enzymatic activity, modulation of signaling pathways)
The N-phenylbenzamide scaffold is a versatile template in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies have been crucial in elucidating how specific molecular features of these compounds correlate with their effects on biochemical processes, such as enzymatic inhibition and the modulation of cell signaling pathways. These studies guide the design of more potent and selective agents for various therapeutic targets.
Inhibition of Enzymatic Activity
The N-phenylbenzamide core has been successfully modified to create potent inhibitors for various enzymes, including viral proteases and kinases.
SARS-CoV Protease Inhibition: In the development of inhibitors for the SARS-CoV papain-like protease (PLpro), the N-phenylbenzamide structure served as a key scaffold. SAR studies revealed that the addition of an amino group to the benzamide moiety increased the inhibitory capacity compared to the unsubstituted parent compound. nih.gov However, further derivatization of this amino group, for instance, with dimethylamino, sulfonamide, or carbamate (B1207046) groups, generally led to a decrease in activity. nih.gov A bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring was tolerated, resulting in only a minor drop in inhibition, demonstrating some flexibility in this part of the molecule. nih.gov
Kinase Inhibition: N-phenylbenzamide derivatives have also been explored as kinase inhibitors. In a study targeting Nek2 and CDK2 kinases, a library of 6-cyclohexylmethoxy-2-arylaminopurines bearing various substituents on the 2-arylamino ring was synthesized. oncotarget.com A compound featuring a dimethylbenzamide group, specifically 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide, showed greater than 10-fold selectivity for Nek2 over CDK2. oncotarget.com This highlights how substitutions on the phenyl ring of the benzamide moiety can fine-tune selectivity between closely related enzymes. Replacing a methyl group with a larger n-propyl group on a related purine (B94841) scaffold reduced activity against Nek2, suggesting that the Nek2 active site is sterically constrained. oncotarget.com
Antiviral Activity against EV71: Research into agents against Enterovirus 71 (EV71) has utilized the N-phenylbenzamide scaffold. Preliminary SAR studies established that lipophilic substituents at the C4' position of the B-benzene ring were critical for anti-EV71 activity. nih.gov Replacing a chlorine atom with larger lipophilic groups such as isopropyl, tert-butyl, or n-butyl enhanced the antiviral effect. nih.gov This indicates that hydrophobicity in this specific region of the molecule is a key determinant for its biochemical function against the virus.
Table 1: SAR of N-phenylbenzamide Derivatives as Anti-EV71 Agents Data sourced from PubMed Central. nih.gov
| Compound | Substituent at C4' of Phenyl Ring B | Anti-EV71 Activity (IC50 in µmol/L) |
|---|---|---|
| 22 | Isopropyl | Increased activity noted |
| 23 | tert-Butyl | <5.00 |
| 24 | n-Butyl | Increased activity noted |
| 29 | (Specific structure with modifications) | 0.95 ± 0.11 |
Modulation of Signaling Pathways and Cellular Processes
N-phenylbenzamide derivatives have been shown to modulate complex signaling pathways involved in metabolic diseases, parasitic infections, and mitochondrial function.
AMPK Pathway Activation: In the context of metabolic diseases, a series of N-substituted phenylbenzamide derivatives were investigated for their ability to attenuate hepatic steatosis. plos.org Their mechanism was linked to the activation of the AMP-activated protein kinase (AMPK) pathway. plos.org Interestingly, different derivatives produced varied responses in oxygen consumption rate (OCR) assays. Some compounds, including niclosamide, showed a dose-dependent increase in OCR, indicative of mitochondrial uncoupling. plos.org In contrast, compound 600453 appeared to stimulate AMPK phosphorylation without altering the oxygen consumption rate, suggesting a different, more direct mechanism of pathway activation. plos.org This demonstrates that modifications to the N-phenylbenzamide structure can dissociate mitochondrial uncoupling from AMPK activation.
Inhibition of the Mitochondrial Permeability Transition Pore (PTP): The N-phenylbenzamide scaffold was identified as a potent inhibitor of the mitochondrial permeability transition pore (PTP), a channel involved in cell death pathways. nih.gov SAR optimization led to the discovery of 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (compound 4), which displayed a noteworthy EC50 of 280 nM in a mitochondrial swelling assay. nih.gov This research established the N-phenylbenzamide class as novel PTP inhibitors. nih.gov
Table 2: PTP Inhibitory Activity of N-phenylbenzamide Analogs Data sourced from ACS Publications. nih.gov
| Compound | Structure | Mitochondrial Swelling Assay (EC50) |
|---|---|---|
| 3 | 3-(benzyloxy)-5-chloro-N-(3-(piperidin-1-ylmethyl)phenyl)benzamide | 3.3 µM |
| 4 | 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | 280 nM |
Targeting Kinetoplastid DNA: N-phenylbenzamide derivatives have been developed as anti-parasitic agents that target the AT-rich mitochondrial DNA (kDNA) of kinetoplastids. nih.govacs.org The prototype of one such series, a bis(2-aminoimidazoline) N-phenylbenzamide derivative, is thought to act by displacing High Mobility Group (HMG)-box-containing proteins essential for kDNA function, leading to kDNA disruption and parasite death. nih.govacs.org SAR studies on this series showed that while bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) had micromolar activity against Trypanosoma brucei, related bisarylimidamide derivatives achieved submicromolar inhibition. nih.govnih.gov These studies also revealed that while some series bind selectively to the minor groove of AT-rich DNA, others can also bind via intercalation, indicating that the specific heterocyclic groups attached to the phenylbenzamide core dictate the precise DNA binding mode. nih.govnih.gov
Hypoxia Inducible Factor (HIF) Pathway Inhibition: The N-phenylbenzamide structure is also a feature in small-molecule inhibitors of the HIF pathway. nih.gov A pyrano(3,2b)pyridine-based compound with a phenyl group (26a) showed an IC50 of 1.3 μM. nih.gov Replacing this phenyl group with a cyclobutyl group (26i) improved potency significantly, yielding an IC50 of 0.25 μM. nih.gov Conversely, replacing the phenyl ring with a larger cyclohexyl ring resulted in a loss of activity. nih.gov This demonstrates a clear relationship between the size and nature of the group at this position and the compound's ability to inhibit the HIF pathway.
Table 3: HIF Pathway Inhibition by Pyrano(3,2b)pyridine Analogs Data sourced from PubMed Central. nih.gov
| Compound | Key Structural Feature | IC50 (µM) |
|---|---|---|
| 26a | Phenyl derivative | 1.3 |
| 26d | Cyclopentyl replacement | Effective |
| 26e | Cyclohexyl replacement | >25 |
| 26i | Cyclobutyl replacement | 0.25 |
Advanced Applications of N Butyl N Phenylbenzamide in Chemical Research
Role as Synthetic Intermediates in Complex Organic Syntheses
The N-phenylbenzamide core is a fundamental building block in the construction of more elaborate molecular architectures. Its chemical stability and the reactivity of its constituent aryl rings and amide bond allow for its use as a key intermediate in various synthetic strategies.
Researchers have utilized N-phenylbenzamide and its derivatives in one-pot, multicomponent reactions to efficiently generate novel heterocyclic compounds. For instance, an atom-economical protocol has been developed to synthesize imidazole-based N-phenylbenzamide derivatives. yale.edubldpharm.com This one-pot, three-component reaction involving phthalic anhydride, a substituted aniline (B41778), and 2,3-diaminomaleonitrile produces a series of 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide derivatives in high yields (80-85%) within a short reaction time of 2-4 hours. yale.edubldpharm.com The methodology is robust, accommodating both electron-donating and electron-withdrawing groups on the aniline component. bldpharm.com
Another significant application is in domino reactions for synthesizing fused heterocyclic systems. A novel synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has been achieved through an I2/TBHP mediated reaction of isatins with o-amino N-aryl/alkyl benzamides. acs.org This process represents the first instance of o-amino N-aryl/alkyl benzamides participating in an oxidative rearrangement with isatins, effectively combining the important pharmacophores of the amide and quinazoline (B50416) units into a single molecule. acs.org The N-phenylbenzamide derivative, 2-iodo-N-phenylbenzamide, is a well-established precursor for synthesizing phenanthridin-6(5H)-one, a valuable heterocyclic core. ontosight.ai
Furthermore, the N-phenylbenzamide backbone is central to the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. These compounds are prepared by reacting 2-phenyl-3,1-(4H)-benzoxazin-4-one with various substituted anilines. evitachem.com The reaction's efficiency is significantly influenced by the electronic nature of the substituents on the aniline, with electron-donating groups leading to higher yields. evitachem.com
| Starting Material | Reaction Type | Product Class | Key Features | Reference |
|---|---|---|---|---|
| Phthalic anhydride, Aniline, 2,3-Diaminomaleonitrile | One-pot three-component reaction | Imidazole-based N-phenylbenzamides | Atom-economical, short reaction time (2-4h), high yields (80-85%). | yale.edubldpharm.com |
| Isatins, 2-Amino-N-phenylbenzamide | I2/TBHP mediated domino reaction | 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylbenzamides | Novel oxidative rearrangement, combines two pharmacophores. | acs.org |
| 2-Phenyl-3,1-(4H)-benzoxazin-4-one, Substituted anilines | Condensation | 2-Benzoylamino-N-phenylbenzamide derivatives | Yields are sensitive to electronic effects of substituents. | evitachem.com |
| 2-Iodobenzoyl chloride, Aniline | Amidation | 2-Iodo-N-phenylbenzamide | Key intermediate for phenanthridin-6(5H)-one synthesis. | ontosight.ai |
Catalytic Applications of N-phenylbenzamide Derivatives in Organic Transformations
While N-phenylbenzamide derivatives are not typically catalysts themselves, they are pivotal substrates and products in a variety of catalyzed organic transformations. The interaction of the N-phenylbenzamide scaffold with catalysts is crucial for C-H bond activation and for the efficient synthesis of its functionalized analogues.
The synthesis of 2-benzoylamino-N-phenylbenzamide derivatives is effectively catalyzed by Keggin-type heteropolyacids (HPAs) such as H₃PW₁₂O₄₀. evitachem.com These solid acid catalysts, particularly when coupled with microwave irradiation under solvent-free conditions, enable high yields (up to 92%) and significantly reduce reaction times to as little as three minutes. evitachem.com HPAs are recognized for their strong Brønsted acidity and utility in various acid-catalyzed reactions. rsc.org
The N-phenylbenzamide core is also a key substrate for studying and applying transition-metal-catalyzed C-H activation and amination reactions. bldpharm.combiosynth.com Density functional theory (DFT) calculations and experimental studies have shown that cationic iridium(I) and rhodium(I) complexes can catalyze the C-H activation of N-phenylbenzamide. bldpharm.com The superior catalytic activity of iridium complexes in these transformations is attributed to strong relativistic effects, which lower reaction barriers and stabilize the resulting Ir-C and Ir-H bonds. bldpharm.combiosynth.com Mechanistic studies on the C-H amination of benzamides with organic azides, catalyzed by Group 9 metal complexes ([Cp*MCl₂]₂ where M = Ir, Rh, Co), reveal a four-step process: formation of a metallacycle, coordination of the azide (B81097) and release of N₂ to form a nitrenoid intermediate, migratory insertion, and protodemetalation. bldpharm.com
Lewis acids, such as bismuth(III) triflate, are also effective catalysts for transformations involving 2-amino N-arylbenzamides, facilitating annulation reactions with various partners like alkynes, aldehydes, and ketones to form new C–N bonds.
Exploration in Advanced Materials Science
The structural and electronic properties of the N-phenylbenzamide scaffold make it a valuable component in the design of advanced functional materials, particularly in the field of organic electronics. These applications focus on incorporating the moiety into larger systems to achieve specific material functions, rather than just exploiting its bulk physical properties.
N-phenylbenzamide derivatives have been investigated as building blocks for materials used in organic light-emitting diodes (OLEDs). evitachem.comrsc.org Their high thermal stability and good solubility in organic solvents are advantageous for the synthesis of new polymers and materials with tailored optical and electrical characteristics. evitachem.com Research has demonstrated that incorporating N-phenylbenzamide derivatives into polymer matrices, such as polymethyl methacrylate (B99206) (PMMA), can enhance the optical properties of the material, making it suitable for OLED applications. psu.edu
Furthermore, the N-phenylbenzamide motif is integral to more complex molecules designed for specific roles in electronic devices. For example, a highly efficient electron transporting material, bis(1-phenyl-1H-benzo[d]imidazole)phenylphosphine oxide (BIPO), was synthesized using condensation reactions that involve a benzamide-like linkage. acs.org When used as an electron transport layer (ETL) in a green phosphorescent OLED, BIPO demonstrated effective hole-blocking capabilities, leading to improved charge balance and significantly higher device efficiencies compared to standard ETL materials. acs.org The development of such materials highlights the utility of the core benzamide (B126) structure in creating high-performance components for advanced technologies. evitachem.com
Contributions to Chemical Biology Probes and Mechanistic Studies
Derivatives of N-phenylbenzamide have emerged as powerful tools in chemical biology, functioning as molecular probes to investigate biological systems and as lead compounds in drug discovery. acs.orgresearchgate.net Their ability to be synthetically modified allows for the fine-tuning of their interactions with biological targets.
A significant area of research involves N-phenylbenzamide derivatives as DNA minor groove binders, which have shown potent activity against kinetoplastid parasites responsible for diseases like African trypanosomiasis, Chagas disease, and leishmaniasis. psu.edusigmaaldrich.commdpi.com The N-phenylbenzamide derivative known as 1a (2-((4-(4-((4,5-dihydro-1H-imidazol-3-ium-2-yl)amino)benzamido)phenyl)amino)-4,5-dihydro-1H-imidazol-3-ium) is a prototype of this class. psu.edusigmaaldrich.com These compounds are thought to exert their anti-parasitic effect by binding to the AT-rich kinetoplast DNA (kDNA), displacing essential proteins and disrupting kDNA function, which ultimately leads to parasite death. psu.edusigmaaldrich.com Structure-activity relationship (SAR) studies have led to the synthesis of analogues with submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani. psu.edu
In the field of oncology, new imidazole-based N-phenylbenzamide derivatives have been synthesized and identified as potential anticancer agents. yale.edubldpharm.com Specific derivatives, 4e and 4f, displayed significant cytotoxic activity against lung, cervical, and breast cancer cell lines, with IC₅₀ values in the low micromolar range (7.5 to 11.1 μM). yale.edubldpharm.com Computational docking and molecular dynamics simulations suggest that these compounds form stable complexes with the ABL1 kinase protein, providing insight into their mechanism of action. yale.edu
The N-phenylbenzamide scaffold is also used to develop chemical probes for target identification and validation. Photo-affinity labeling, a powerful technique in chemical biology, has been used with derivatives to identify their cellular binding partners. For example, N-methyl-N-phenylbenzamide can be functionalized with reactive groups to create probes for studying protein interactions and identifying the targets of bioactive small molecules.
| Derivative Class | Example Compound/Series | Biological Application | Target/Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|---|
| Bis(2-aminoimidazolines) | Compound 1a and analogues (Series 1 & 3) | Anti-parasitic (Trypanosomiasis, Leishmaniasis) | Binds to AT-rich minor groove of kinetoplast DNA (kDNA). | Derivatives show submicromolar activity against three major kinetoplastid parasite species. | psu.edusigmaaldrich.commdpi.com |
| Imidazole-based N-phenylbenzamides | Compounds 4e & 4f | Anticancer | Forms stable complexes with ABL1 kinase protein. | Exhibited good cytotoxic activity (IC₅₀: 7.5-11.1 μM) against tested cancer cell lines. | yale.edubldpharm.com |
| 2-Amidinophenylbenzamides | ML336 | Antiviral (Venezuelan Equine Encephalitis Virus) | Inhibits VEEV replication. | Potent inhibition of several VEEV strains in the low nanomolar range without cytotoxicity. | |
| Substituted N-phenylbenzamides | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Antiviral (Enterovirus 71) | Inhibits EV 71 replication. | Active against EV 71 strains at low micromolar concentrations with low cytotoxicity. | |
| Functionalized N-phenylbenzamides | N-methyl-N-phenylbenzamide | Chemical Probe Development | Used as a scaffold for creating affinity reagents. | Can be modified for use in identifying cellular targets of bioactive molecules. |
Future Research Directions and Unanswered Questions
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of tertiary amides like N-butyl-N-phenylbenzamide traditionally relies on methods that are often inefficient and generate significant waste, such as the use of stoichiometric coupling reagents or the conversion of carboxylic acids to reactive acyl chlorides. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified catalytic amide bond formation as a top challenge, highlighting the need for greener alternatives. Future research must focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for development include:
Catalytic Direct Amidation: Boron-based catalysts have shown promise for the direct condensation of carboxylic acids and amines, where the only byproduct is water. Investigating boronic acid or borate (B1201080) ester-catalyzed reactions for the synthesis of this compound from benzoic acid and N-butylaniline could offer a significantly more atom-economical pathway.
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for amide bond formation under mild conditions and often in greener solvents. Exploring the enzymatic synthesis of this compound could provide a highly selective and sustainable manufacturing route. nih.gov
Catalytic Transamidation: Developing catalysts for transamidation—the exchange of the amine portion of an amide—presents another sustainable route. Metal complexes based on zirconium, hafnium, aluminum, and tungsten have been shown to catalyze the transamidation of tertiary amides. researchgate.netrsc.orgnih.govdigitellinc.comnanobioletters.com Research into applying these catalysts could allow for the synthesis of this compound from other readily available amides under equilibrium-controlled conditions.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for easier scale-up. rsc.orgnih.gov Developing a flow process for the synthesis of this compound could lead to higher efficiency, better heat and mass transfer, and the ability to integrate synthesis and purification steps. rsc.orgnih.gov
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Question | Relevant Catalyst Classes |
|---|---|---|---|
| Traditional Acyl Chloride Route | Well-established, often high-yielding | Can waste generation (stoichiometric HCl) be mitigated? | None (stoichiometric reagents) |
| Catalytic Direct Amidation | High atom economy (water is the only byproduct), milder conditions | What is the optimal boron-based catalyst for this specific transformation? | Boronic acids, Borate esters |
| Biocatalytic Synthesis | High selectivity, environmentally benign, mild conditions | Can an enzyme like CALB efficiently catalyze the reaction with the sterically demanding N-butylaniline? | Lipases (e.g., Candida antarctica lipase B) |
| Catalytic Transamidation | Avoids carboxylic acid activation, useful for derivatization | Which metal catalyst (Zr, W, Al) provides the best activity and selectivity for this substrate? | Zirconium-amido complexes, Tungsten(VI) chloride |
| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and efficiency | Can a telescoped flow process be developed for the multi-step synthesis and purification? | Applicable to various catalytic systems (heterogeneous or immobilized catalysts) |
Deeper Mechanistic Understanding of Complex Transformations
The this compound structure contains multiple sites for potential chemical transformation beyond simple amide bond cleavage. A significant frontier of research will be to explore and understand the mechanisms of more complex reactions where this molecule can participate.
Unanswered questions in this area include:
C–H Functionalization: The phenyl rings and the N-butyl group offer numerous C–H bonds that could be targeted for functionalization. The amide moiety itself can act as a directing group to guide transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to specific C–H bonds, enabling the introduction of new functional groups. nih.govrsc.org Mechanistic studies are needed to understand the regioselectivity of such potential reactions with this compound and to elucidate the nature of the key metallacyclic intermediates. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. nih.gov The this compound scaffold could potentially engage in novel transformations, such as C-N coupling or α-oxygenation of the N-benzyl group in analogous systems, initiated by single-electron transfer (SET) processes. nih.govnih.gov Mechanistic investigations are required to determine the redox potential of this compound and to map the radical pathways that could be accessed.
Atropisomerism and Rotational Dynamics: Due to the steric hindrance between the ortho-substituents on the phenyl ring and the N-substituents, N-aryl amides can exhibit atropisomerism, a form of chirality arising from restricted rotation around a single bond. nih.govdigitellinc.com It is an open question whether this compound with appropriate substitution could form stable atropisomers. Future studies using variable temperature NMR, dynamic HPLC, and computational methods could probe the rotational barriers around the N-aryl and N-acyl bonds, providing fundamental insights into its conformational dynamics. digitellinc.com
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design. Applying these methods to this compound can accelerate discovery and deepen understanding.
Future research directions include:
Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces for various synthetic routes to this compound. researchgate.netnih.gov This would allow for the comparison of different catalytic cycles, identification of rate-determining steps, and rationalization of catalyst activity, as has been done for other amide formation reactions. researchgate.netnih.govacs.orgacs.org
Predictive Catalyst Design: By modeling the interaction of this compound precursors with various catalysts, computational methods can help predict which catalyst structures will be most effective. researchgate.net This in silico screening approach can reduce the experimental effort required to identify optimal catalysts for its synthesis or subsequent C-H functionalization.
Conformational and Property Analysis: Computational modeling can predict the three-dimensional structure, rotational energy barriers, and electronic properties of this compound. digitellinc.com This information is critical for understanding its potential to form stable atropisomers and for predicting its interactions with biological targets or materials.
Expanding the Scope of Molecular Interactions and Chemical Biology Applications
The N-phenylbenzamide core is a recognized scaffold in medicinal chemistry, with derivatives showing a range of biological activities. nih.govnih.govnanobioletters.comresearchgate.netcyberleninka.ru A major unanswered question is whether this compound itself, or its derivatives, possess useful biological properties.
Future research should focus on:
Screening for Bioactivity: Systematic screening of this compound against various biological targets is a critical first step. Based on related structures, promising areas for investigation include its potential as an anticancer, antimicrobial, or antiviral agent. nih.govnih.govnanobioletters.com For instance, imidazole-based N-phenylbenzamide derivatives have shown potential as anticancer agents. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Assuming initial bioactivity is found, the synthesis of a library of derivatives by modifying the butyl and phenyl groups will be essential. These SAR studies will clarify which structural features are crucial for activity and will guide the design of more potent and selective compounds.
Target Identification and Mechanism of Action: If a potent bioactive derivative is discovered, identifying its molecular target (e.g., a specific enzyme or receptor) will be a key research goal. Biophysical and biochemical assays, in conjunction with molecular docking studies, can elucidate how the molecule interacts with its target at a molecular level.
Table 2: Potential Biological Applications for this compound Derivatives
| Potential Therapeutic Area | Rationale Based on Analogous Structures | Key Research Question |
|---|---|---|
| Anticancer | N-phenylbenzamide derivatives have been investigated as cytotoxic agents against various cancer cell lines. nih.govresearchgate.net | Does the N-butyl group enhance or diminish cytotoxicity compared to other N-alkyl or N-H analogs? |
| Antiviral | Novel N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71. nih.gov | Can this compound derivatives be optimized to inhibit viral replication for other pathogens? |
| Antimicrobial | Benzamide (B126) derivatives are known to possess a wide range of antibacterial and antifungal activities. nanobioletters.comcyberleninka.ru | What is the spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria? |
| Enzyme Inhibition | Substituted benzamides are known inhibitors of enzymes like histone deacetylases (HDACs). | Could the specific conformation of this compound allow it to fit into the active site of a key pathological enzyme? |
Novel Analytical Approaches for In Situ Characterization of this compound Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, it is crucial to move beyond traditional offline analysis of final products. The development and application of novel in situ analytical methods will provide real-time insights into reaction kinetics and mechanisms.
Future research should incorporate:
Operando Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of reactant consumption and product formation as the reaction happens. This provides invaluable kinetic data and can help identify transient intermediates that are invisible to offline analysis.
Real-Time Mass Spectrometry: Mass spectrometry-based methods can be coupled directly to a reaction vessel to monitor the evolution of species in real-time. acs.org This is particularly powerful for identifying byproducts and understanding complex reaction networks.
Automated High-Throughput Analysis: Combining automated synthesis platforms with rapid analytical techniques can dramatically accelerate reaction optimization. nih.gov An internet-based platform could even allow for autonomous self-optimization of reaction conditions for the synthesis of this compound. acs.org
Advanced Chromatographic Methods: Techniques like dynamic HPLC are essential for studying dynamic processes like atropisomerism, allowing for the separation and quantification of interconverting stereoisomers. digitellinc.com
By pursuing these future research directions, the scientific community can move this compound from a simple chemical entity to a versatile building block with well-understood properties and a range of potential high-value applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-N-phenylbenzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting benzoyl chloride derivatives with N-butyl aniline under basic conditions (e.g., using triethylamine as a catalyst). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 of amine to acyl chloride) are critical to minimize side products like hydrolyzed acids . For improved yield, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane) are recommended. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product .
Q. How should researchers purify this compound to achieve high purity for biological assays?
- Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) effectively removes polar impurities. For non-polar byproducts, silica gel chromatography with a gradient elution system (hexane to ethyl acetate) is advised. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% area under the curve . Note: Moisture-sensitive handling is essential, as benzamide derivatives may hydrolyze under humid conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of butyl (δ 0.8–1.6 ppm for CH₃/CH₂) and phenyl groups (δ 7.2–7.8 ppm aromatic protons). Amide protons (N–H) typically appear at δ 8.1–8.5 ppm in DMSO-d₆ .
- IR Spectroscopy : A strong C=O stretch at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ confirm the amide bond .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₇H₁₉NO). Fragmentation patterns (e.g., loss of butyl or phenyl groups) validate structural assignments .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron distribution and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions on the phenyl or amide groups . Molecular dynamics simulations (e.g., in GROMACS) predict solvation effects and stability in biological matrices. These methods guide functionalization strategies (e.g., halogenation at para positions) for enhanced bioactivity .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity or solvent effects). Standardize protocols by:
- Using identical solvent systems (e.g., DMSO ≤0.1% v/v in cell assays) .
- Validating target engagement via competitive binding assays (e.g., SPR or ITC) .
- Comparing IC₅₀ values across multiple replicates and orthogonal assays (e.g., enzymatic vs. cellular) .
Q. How do substituents on the phenyl ring affect the crystallographic parameters of this compound analogs?
- Methodological Answer : X-ray diffraction studies reveal that electron-withdrawing groups (e.g., –NO₂ at para positions) shorten the C–N amide bond (1.33 Å vs. 1.36 Å in unsubstituted analogs) due to increased resonance stabilization . Crystal packing is influenced by van der Waals interactions of the butyl chain; bulky substituents reduce symmetry (e.g., monoclinic vs. orthorhombic systems) . For accurate comparisons, collect data at 100 K to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
